Home > Products > Screening Compounds P92751 > N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide -

N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Catalog Number: EVT-5113412
CAS Number:
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of enzymes: Many benzothiazole and benzofuran derivatives have been shown to inhibit enzymes involved in various biological pathways, such as inflammation, cancer, and bacterial growth [ [], [] ]. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide could potentially exert its biological effects through a similar mechanism.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds

    Compound Description: This series of compounds share the 1,3-benzothiazol-2-yl core with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. These compounds were synthesized and evaluated for their anti-tumor activity against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929. []

    Relevance: These compounds are structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as they both feature a 1,3-benzothiazol-2-yl moiety. The key difference lies in the substituent at the 2-position of the benzothiazole ring. In N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, this position is occupied by a benzofuran-2-carboxamide group, while in the related compounds, it is substituted with a 4-phenyl-1,3-thiazol-2(3H)-imine moiety. []

4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one and its metal complexes

    Compound Description: This compound, along with its Cu(II), Co(II), and Ni(II) complexes, was studied for its antibacterial, DNA cleavage, and anticancer activities. []

    Relevance: While this compound shares the 1,3-benzothiazol-2-yl unit with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, it features a distinct substitution pattern. The 2-position of the benzothiazole in this compound is linked to a diazenyl group, further connected to a pyrazol-3-one moiety. The presence of the metal complexes adds another layer of structural variation compared to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. []

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

    Compound Description: This group of indole-fused triazine derivatives, synthesized from cyanuric chloride and benzothiazole, were investigated for their antimicrobial activities against Gram-positive and Gram-negative bacteria. []

2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide

    Compound Description: This compound is part of a broader investigation into the synthesis and biological properties of fused pyrimido benzothiazoles. This particular compound was synthesized using a one-pot method, highlighting the development of environmentally friendly synthetic approaches. []

    Relevance: This compound shares the 1,3-benzothiazol-2-yl core with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. The key difference is the presence of a thioacetamide linker at the 2-position of the benzothiazole ring in this related compound, connecting it to another substituted benzothiazole moiety. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, in contrast, has a benzofuran-2-carboxamide substituent at the 2-position. []

N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

    Compound Description: This series of compounds were synthesized and characterized for their potential as biological agents, specifically for their antibacterial activity against Gram-positive and Gram-negative bacteria. The researchers observed that introducing -OH, -NO2, -Cl, and -Br groups to the heterocyclic framework enhanced the antibacterial properties. []

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

    Compound Description: The crystal structure of this compound, which features an adamantyl group, was analyzed and reported, providing insights into its molecular geometry and packing in the solid state. []

tert-butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate copper(II) complex

    Compound Description: This coordination polymer, containing a copper(II) center, was synthesized and characterized. The structure incorporates a 1,3-benzothiazole unit as part of a more complex ligand system, highlighting the versatility of this heterocycle in coordination chemistry. []

3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole

    Compound Description: This compound, featuring both indole and benzothiazole rings linked by a diazenyl group, had its crystal structure determined by X-ray crystallography. The study provided detailed information about the molecule's three-dimensional conformation and the spatial arrangement of its aromatic rings. []

    Relevance: This compound shares the 1,3-benzothiazol-2-yl unit with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide but is structurally distinct due to the presence of a diazenyl bridge connecting it to an indole moiety. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, on the other hand, has a benzofuran-2-carboxamide group directly attached to the 2-position of the benzothiazole. []

(2-Ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone (ARN19702)

    Compound Description: ARN19702, an orally active N-acylethanolamine acid amidase (NAAA) inhibitor, was investigated for its antinociceptive properties in preclinical models of pain. []

[(1,3-Benzothiazol-2-yl)aminocarbonyl]methyl piperidine-1-carbodithioate monohydrate

    Compound Description: This compound, containing a piperidine ring and a carbodithioate group, was structurally characterized by X-ray crystallography, revealing its molecular conformation and the network of hydrogen bonds stabilizing its crystal structure. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

    Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with promising pharmaceutical properties and efficacy in preclinical models. It was designed to improve upon earlier FLT3 inhibitors by enhancing solubility, oral bioavailability, and tolerability. []

    Relevance: While AC220 shares the 1,3-benzothiazol-2-yl core with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, it is structurally more complex. AC220 contains an imidazo[2,1-b][1,3]benzothiazole system linked to a phenylurea moiety and a morpholine group. This intricate structure contrasts with the simpler benzofuran-2-carboxamide substituent at the 2-position of the benzothiazole in N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide. []

(E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol

    Compound Description: The crystal structure of this compound, featuring a phenol group linked to the benzothiazole via an imine bridge, was determined by X-ray crystallography. The study revealed the formation of dimers through C-H…O interactions, highlighting the role of intermolecular forces in its solid-state structure. []

N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine

    Compound Description: This compound, containing three benzothiazole rings attached to a central nitrogen atom, was structurally characterized by X-ray crystallography. The study revealed a pseudo-C3 conformation and the presence of intermolecular C-H…N contacts and π-π interactions contributing to its crystal packing. []

Bis(μ-2-{[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-6-methoxyphenolato)bis[dinitratodysprosium(III)] methanol disolvate

    Compound Description: This dinuclear dysprosium(III) complex incorporates a 1,3-benzothiazole unit as part of a more complex ligand system. The crystallographic analysis revealed a network of intermolecular hydrogen bonds and weak interactions contributing to the stability of its crystal structure. []

(2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide

    Compound Description: This compound, featuring a benzofuran-2-carboxamide moiety linked to a bicyclic amine, is the focus of a patent describing its potential for treating central nervous system disorders, inflammation, pain, and neovascularization. [, , ]

1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

    Compound Description: This series of compounds, featuring a benzothiazole unit connected to a substituted azetidinone ring via a urea linker, were synthesized and evaluated for their anticonvulsant, hepatotoxic, and neurotoxic properties. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

    Compound Description: This compound, a potent neutrophil elastase inhibitor, is the subject of a patent describing a novel crystalline form with improved physical properties. []

    Relevance: This compound is not structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as it lacks the benzothiazole and benzofuran moieties present in the target compound. []

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methy]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

    Compound Description: This compound, featuring a triazole ring linked to a thiadiazole and a pyridine ring, was synthesized and structurally characterized. Theoretical calculations were also performed to understand its molecular properties. [, ]

    Relevance: This compound is not structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, as it lacks the benzothiazole and benzofuran units present in the target compound. [, ]

3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives

    Compound Description: This series of compounds, featuring a chromen-2-one core linked to either a benzothiazole or benzoxazole ring, were synthesized and studied for their fluorescence properties. The study aimed to design and synthesize blue light-emitting materials. []

2-(1,3-Benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives

    Compound Description: This series of compounds, featuring a benzo[f]chromen-3-one core linked to either a benzothiazole or benzoxazole ring, were synthesized as potential blue fluorescent brighteners. []

N'-{5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl}-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide-diethyl ether (2/1)

    Compound Description: This compound, a host-guest complex, was structurally characterized. []

    Relevance: This compound is not structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as it lacks the benzothiazole and benzofuran moieties present in the target compound. []

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

    Compound Description: SR144528 is a cannabinoid receptor CB2 antagonist studied for its binding site interactions and potential therapeutic applications. []

    Relevance: This compound is not structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as it lacks the benzothiazole and benzofuran moieties present in the target compound. []

Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate

    Compound Description: This compound, containing a benzothiazole unit connected to a pentanedioate moiety, was isolated as a product from a condensation reaction and characterized by X-ray crystallography. []

2-[3-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropyl]-2-methyl-2,3-dihydro-1,3-benzothiazole

    Compound Description: The crystal structure of this compound, featuring two benzothiazole rings linked by a dimethylpropyl bridge, was determined. The study revealed intramolecular C-H…S hydrogen bonds and the formation of molecular pairs through N-H…N interactions. []

6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) and 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m)

    Compound Description: These compounds are part of a series of novel thiochroman-4-one derivatives synthesized and tested for their antibacterial and antifungal activities. Compound 5a displayed potent antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac), while compound 5m exhibited promising antifungal activity against Botrytis cinerea (B. cinerea). []

    Relevance: These compounds are not structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, as they lack the benzothiazole and benzofuran units present in the target compound. []

1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea

    Compound Description: The crystal structure of this compound, featuring a benzoylthiourea group linked to a benzothiazole ring, was determined by X-ray crystallography. The study confirmed the thioamide form of the thiourea group and identified intra- and intermolecular hydrogen bonds influencing the molecular packing. []

2-(1,3-Benzothiazol-2-yl)guanidinium chloride

    Compound Description: The crystal structure of this benzothiazole-containing guanidine salt was determined by X-ray crystallography. The analysis revealed the planar geometry of the guanidinium group and a network of hydrogen bonds involving the chloride counterion, contributing to the crystal's stability. []

1-(6-Fluoro-1,3-benzothiazol-2-yl)-2-(1-phenylethylidene)hydrazine

    Compound Description: The crystal structure of this compound, featuring a hydrazine group linked to a benzothiazole ring, was determined. The analysis revealed details about the molecular conformation, bond lengths, and angles, providing insights into its three-dimensional structure. []

    Relevance: This compound shares the 1,3-benzothiazol-2-yl unit with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, but it is structurally distinct due to the hydrazine group linked to the benzothiazole via a phenylethylidene bridge. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, on the other hand, has a benzofuran-2-carboxamide group directly attached to the 2-position of the benzothiazole. []

mer-Bis[2-(1,3-benzothiazol-2-yl)phenyl-κ2C1,N][3-phenyl-5-(2-pyridyl)-1,2,4-triazol-1-ido-κ2N1,N5]iridium(III) deuterochloroform 3.5-solvate

    Compound Description: This complex iridium(III) compound incorporates two 1,3-benzothiazole units as part of its ligand system. The structural characterization revealed octahedral coordination geometry around the iridium center and highlighted the influence of ligand bite angles on its structure. []

1-(6-Chloro-1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazine

    Compound Description: The crystal structure of this compound, featuring a hydrazine group linked to a benzothiazole ring via an ethylidene bridge, was determined by X-ray crystallography. The study revealed the formation of dimers through N-H…N hydrogen bonds, influencing the crystal packing. []

    Relevance: This compound shares the 1,3-benzothiazol-2-yl unit with N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, but it is structurally distinct due to the hydrazine group linked to the benzothiazole through an ethylidene bridge, with a methoxyphenyl substituent. N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, in contrast, has a benzofuran-2-carboxamide group directly attached to the 2-position of the benzothiazole. []

1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine

    Compound Description: This compound, featuring a hydrazine group attached to a benzothiazole ring, was structurally characterized by X-ray crystallography. The study revealed the planar geometry of the benzothiazole ring system and identified intermolecular hydrogen bonds contributing to its crystal packing. []

2-Anilino-4-(1,3-benzothiazol-2-yl)-5-(4-chlorobenzoyl)thiophene-3-carbonitrile

    Compound Description: This compound, featuring a benzothiazole ring linked to a thiophene ring, was structurally characterized by X-ray crystallography, revealing details about its molecular conformation and crystal packing, influenced by hydrogen bonds and aromatic interactions. []

5-[4'-(1,3-Benzothiazol-2-yl)phenyl]-2,3,7,8,12,18-hexamethyl-13,17-di-n-amyl-porphyrin and its metal complexes

    Compound Description: This porphyrin derivative, containing a benzothiazole unit, and its cobalt, copper, and zinc complexes were synthesized and studied. The research investigated their coordination properties and potential applications in surface modification and bioactivity. []

3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile

    Compound Description: The crystal structure of this compound, containing a cyclohexane ring with multiple substituents, was determined, revealing intermolecular interactions contributing to its crystal packing. []

    Relevance: This compound is not structurally related to N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide as it lacks the benzothiazole and benzofuran moieties present in the target compound. []

Properties

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C17H12N2O2S/c1-10-6-7-12-15(8-10)22-17(18-12)19-16(20)14-9-11-4-2-3-5-13(11)21-14/h2-9H,1H3,(H,18,19,20)

InChI Key

UPJNXOXYRRSRIX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.